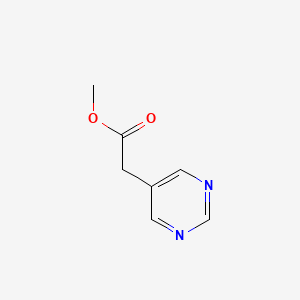

Methyl 2-(pyrimidin-5-YL)acetate

Description

The Pyrimidine (B1678525) Scaffold: Fundamental Significance in Organic Synthesis and Chemical Biology

The pyrimidine ring system, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 3 positions, is a cornerstone of organic and medicinal chemistry. Its fundamental importance is underscored by its presence in the natural world as a core component of the nucleobases uracil, thymine, and cytosine, which are essential building blocks of nucleic acids, DNA and RNA. Beyond this central role in biology, the pyrimidine scaffold is a privileged structure in drug discovery and development, with a wide range of derivatives exhibiting potent pharmacological activities. These activities include, but are not limited to, anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The versatility of the pyrimidine ring allows for a diverse array of chemical modifications, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of molecules to achieve desired biological effects.

Overview of C-5 Substituted Pyrimidine Structures and their Research Relevance

Among the various positions on the pyrimidine ring, substitution at the C-5 position has garnered significant attention in the scientific community. Modifications at this position can profoundly influence the biological activity and physical properties of the resulting compounds. For instance, the introduction of various functional groups at the C-5 position has been a key strategy in the development of novel therapeutic agents. Research has shown that C-5 substituted pyrimidines can act as potent inhibitors of a variety of enzymes, and they are also crucial in the study of DNA and RNA, where modifications at this position can affect nucleic acid structure and function. The ongoing exploration of C-5 substituted pyrimidines continues to yield new compounds with promising applications in medicine and materials science.

Contextualization of Methyl 2-(pyrimidin-5-yl)acetate within the Broader Pyrimidine Chemical Space

This compound is a specific example of a C-5 substituted pyrimidine. Its structure features a methyl acetate (B1210297) group attached to the C-5 position of the pyrimidine ring. This places it within a class of compounds that are of interest as synthetic intermediates or building blocks for the construction of more complex molecules. The presence of the ester functionality offers a reactive handle for a variety of chemical transformations, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol. These potential transformations make this compound a valuable precursor for the synthesis of a diverse range of pyrimidine derivatives with potential applications in various fields of chemical research.

Defining the Research Scope for this compound: Present and Future Investigations

The current research landscape for this compound appears to be primarily focused on its role as a chemical intermediate. While extensive studies on the compound itself are not widely published, its value is implied by its availability from various chemical suppliers, indicating its use in synthetic chemistry. Future investigations could explore several avenues. A systematic study of its reactivity would provide a more comprehensive understanding of its utility as a synthetic tool. Furthermore, the synthesis and biological evaluation of a library of compounds derived from this compound could uncover novel bioactive molecules. As the field of medicinal chemistry continues to seek out novel scaffolds, the potential of this and similar C-5 substituted pyrimidines as starting points for drug discovery programs remains an area ripe for exploration.

Chemical Compound Data

| Compound Name |

| This compound |

| Methyl 2-(2-(pyrimidin-5-yl)phenyl)acetate |

| Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)acetate |

| Uracil |

| Thymine |

| Cytosine |

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1820683-14-4 | ChemicalBook chemicalbook.com |

| Molecular Formula | C₇H₈N₂O₂ | PubChemLite uni.lu |

| Molecular Weight | 152.15 g/mol | ChemicalBook chemicalbook.com |

| Predicted Boiling Point | 239.7±15.0 °C | ChemicalBook chemicalbook.com |

| Predicted Density | 1.182±0.06 g/cm³ | ChemicalBook chemicalbook.com |

| Predicted pKa | 1.63±0.10 | ChemicalBook chemicalbook.com |

| Appearance | Colorless to light yellow Liquid | ChemicalBook chemicalbook.com |

| SMILES | COC(=O)CC1=CN=CN=C1 | PubChemLite uni.lu |

| InChI | InChI=1S/C7H8N2O2/c1-11-7(10)2-6-3-8-5-9-4-6/h3-5H,2H2,1H3 | PubChemLite uni.lu |

| InChIKey | KNCQCFXYHUPWFN-UHFFFAOYSA-N | PubChemLite uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-pyrimidin-5-ylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-11-7(10)2-6-3-8-5-9-4-6/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCQCFXYHUPWFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CN=CN=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820683-14-4 | |

| Record name | methyl 2-(pyrimidin-5-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 2 Pyrimidin 5 Yl Acetate and Its Structural Analogs

Optimization of Reaction Parameters and Yield Enhancement in Synthetic Routes

Catalyst Development and Ligand Effects

The judicious choice of catalysts and ligands is paramount in optimizing the synthesis of pyrimidine (B1678525) acetates. Palladium-catalyzed reactions, for instance, are instrumental in the functionalization of pyrimidine cores. An efficient approach for synthesizing 2,5-disubstituted pyrimidines involves the Suzuki coupling of 2-substituted benzyloxy-5-bromopyrimidines with various aryl boronic acids. This reaction is effectively catalyzed by PdCl2(PPh3)2 in the presence of an aqueous Na2CO3 solution.

In the realm of green chemistry, novel catalysts are being developed to facilitate solvent-free reactions. For example, N,N,N',N'-tetrabromobenzene-1,3-disulfonamide (TBBDA) and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) have proven to be efficient catalysts for the one-pot synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, which can be precursors to pyrimidines. These reactions proceed smoothly at 100°C under solvent-free conditions, highlighting the influence of the catalyst in enabling environmentally benign transformations.

Furthermore, the development of nitrogen-doped graphene as a dual acid-based catalyst has shown promise in producing polysubstituted pyridine (B92270) derivatives with high to excellent yields, offering another avenue for pyrimidine synthesis. The catalytic activity of scandium(III) triflate has also been noted in the reaction of 5-aminotetrazole (B145819) with acetylacetone (B45752) to form tetrazolo[1,5-a]pyrimidine (B1219648) derivatives.

The table below summarizes various catalytic systems employed in the synthesis of pyrimidine derivatives.

| Catalyst | Reactants | Product | Key Features |

| PdCl2(PPh3)2 | 2-substituted benzyloxy-5-bromopyrimidines, aryl boronic acids | 2,5-disubstituted pyrimidines | Suzuki coupling, aqueous Na2CO3 |

| TBBDA, PBBS | Substituted acetophenone, arylaldehydes, malononitrile, ammonium (B1175870) acetate (B1210297) | 2-amino-3-cyanopyridine derivatives | Solvent-free, 100°C |

| Scandium(III) triflate | 5-aminotetrazole, acetylacetone | Tetrazolo[1,5-a]pyrimidine derivatives | Catalyst required for this specific reaction |

| Nitrogen-doped graphene | Not specified | Polysubstituted pyridine derivatives | Dual acid-based catalyst, high yields |

Solvent Systems and Reaction Conditions

The selection of an appropriate solvent system and the optimization of reaction conditions are critical for achieving high yields and selectivity in the synthesis of pyrimidine acetates. Traditional methods often rely on organic solvents such as acetonitrile (B52724), N,N-dimethylformamide (DMF), dichloromethane, and 1,2-dichloroethane (B1671644). For instance, the first step in a two-step process for preparing certain pyrimidine derivatives can be carried out in acetonitrile or DMF at temperatures between 40°C and 60°C. The subsequent step may utilize solvents like 1,2-dichloroethane or acetic acid at elevated temperatures of 110°C to 145°C.

In the synthesis of methyl 2-(2-acetylphenyl)acetate, a related compound, dry acetonitrile is used as the solvent, and the reaction is conducted at reflux temperature (78-81°C). The choice of base is also crucial, with cesium fluoride (B91410) being a key reagent in this particular transformation. Similarly, the halogenation of 4-hydroxy-2-(4-fluorophenylamino)-5,6-dimethylpyrimidine can be performed in solvents like N,N-dimethylformamide or 1,2-dichloroethane at 75°C to 95°C.

The reaction conditions for the synthesis of 2,5-disubstituted pyrimidines via Suzuki coupling include heating at 80°C in water with sodium carbonate as the base. For the synthesis of methyl (2Z)-2-azido-3-(2-chloropyridin-3-yl)acrylate, a precursor for substituted 5-azaindoles, the reaction is carried out in methanol (B129727) at a low temperature of -10 to -12°C using a 25% solution of sodium methoxide (B1231860) in methanol.

The following table details various solvent systems and reaction conditions for the synthesis of pyrimidine derivatives and related compounds.

| Product | Solvents | Reagents | Temperature |

| Pyrimidine derivatives (Step 1) | Acetonitrile, DMF, Dichloromethane | - | 40-60°C |

| Pyrimidine derivatives (Step 2) | 1,2-Dichloroethane, Acetic Acid | - | 110-145°C |

| Methyl 2-(2-acetylphenyl)acetate | Dry Acetonitrile | Cesium fluoride, Methyl acetoacetate, 2-(trimethylsilyl)phenyl trifluoromethanesulfonate | Reflux (78-81°C) |

| Halogenated pyrimidine | N,N-Dimethylformamide, 1,2-Dichloroethane | Phosphorus oxychloride, etc. | 75-95°C |

| 2,5-disubstituted pyrimidines | Water | PdCl2(PPh3)2, Sodium Carbonate | 80°C |

| Methyl (2Z)-2-azido-3-(2-chloropyridin |

Derivatization and Structural Modification of Methyl 2-(pyrimidin-5-YL)acetate

Functionalization of the Pyrimidine Ring and its Substituents

The pyrimidine ring is a key pharmacophore in numerous biologically active molecules. The ability to selectively introduce a variety of substituents onto the pyrimidine core of this compound is essential for structure-activity relationship (SAR) studies. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for this purpose. libretexts.org

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, enable the formation of carbon-carbon bonds under relatively mild conditions. libretexts.orgyoutube.com For these reactions to be applied to this compound, a halo-substituted precursor, such as methyl 2-(2-chloro- or 2-bromopyrimidin-5-yl)acetate, is typically required. The halogen atom serves as a leaving group in the catalytic cycle, which generally involves three key steps: oxidative addition of the palladium(0) catalyst to the halo-pyrimidine, transmetalation with an organometallic reagent (e.g., a boronic acid in Suzuki coupling), and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

The Suzuki-Miyaura coupling is particularly widespread for creating biaryl structures. libretexts.org For instance, the reaction of a halo-pyrimidine acetate derivative with various arylboronic acids can introduce diverse aryl groups onto the pyrimidine ring. researchgate.net The choice of catalyst, ligand, base, and solvent system is critical for optimizing reaction yields and can be tailored depending on the specific substrates. researchgate.net A typical catalytic system might involve a palladium source like palladium(II) acetate (Pd(OAc)₂), a phosphine (B1218219) ligand such as triphenylphosphine (B44618) (PPh₃), and a base like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄). researchgate.net

Beyond aryl groups, these coupling strategies can also introduce alkyl, alkenyl, and alkynyl moieties. The Sonogashira reaction, for example, couples terminal alkynes with aryl or vinyl halides, providing a route to alkynyl-substituted pyrimidines. youtube.comresearchgate.net This reaction typically uses a palladium catalyst in conjunction with a copper(I) co-catalyst. researchgate.net

Furthermore, direct functionalization can also be achieved through nucleophilic aromatic substitution (SNAr) reactions, especially when the pyrimidine ring is activated by electron-withdrawing groups. For example, a chloro substituent on the pyrimidine ring can be displaced by various nucleophiles, such as amines or alcohols, to introduce new functional groups. researchgate.netnih.gov The reactivity of different halogen substituents can be exploited for selective, stepwise functionalization. For instance, in a molecule containing both chloro and bromo groups, the greater reactivity of the bromo group in palladium catalysis can allow for selective coupling at that position, leaving the chloro group available for a subsequent SNAr reaction. researchgate.net

The table below summarizes representative palladium-catalyzed coupling reactions for the functionalization of pyrimidine rings, based on methodologies applied to similar heterocyclic cores.

| Reaction Type | Pyrimidine Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | Halo-pyrimidine acetate | Arylboronic acid | Pd(OAc)₂ / PPh₃ / K₃PO₄ | Aryl-pyrimidine acetate | researchgate.net |

| Sonogashira | 4-Iodopyrrolopyrimidine | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | 4-Alkynylpyrrolopyrimidine | researchgate.net |

| Suzuki-Miyaura | 2-Substituted benzyloxy-5-bromopyrimidine | Arylboronic acid | PdCl₂(PPh₃)₂ / aq. Na₂CO₃ | 2,5-Disubstituted pyrimidine | researchgate.net |

| Desulfinative | Pyrimidine-2-sulfinate | Aryl halide | Palladium catalyst | 2-Aryl-pyrimidine |

This table presents generalized reaction conditions based on analogous systems. The specific substrate is methyl 2-(halo-pyrimidin-5-yl)acetate or a related derivative.

Synthesis of Fused Pyrimidine Systems Incorporating the Acetate Moiety

The this compound scaffold is a valuable starting material for the construction of fused heterocyclic systems, where the pyrimidine ring is annulated with another ring. These fused structures, such as pyridopyrimidines, pyrimidopyrimidines, and thienopyrimidines, are of significant interest in medicinal chemistry due to their diverse biological activities. nih.govresearchgate.netresearchgate.netnih.gov The synthesis of these systems often involves the cyclization of a suitably functionalized pyrimidine precursor.

Pyridopyrimidines: The synthesis of pyrido[2,3-d]pyrimidines can be achieved by constructing a pyridine ring onto a pre-formed pyrimidine. researchgate.netnih.gov One common strategy involves the condensation of a pyrimidine derivative bearing an amino group and an adjacent functional group that can participate in cyclization. For example, a pyrimidine ester like methyl 2-(6-aminopyrimidin-5-yl)acetate could theoretically undergo condensation with reagents like ethyl acetate to form a hydroxypyridopyrimidine. nih.gov A more general approach involves the reaction of 6-aminouracil (B15529) derivatives (which contain a pyrimidine core) with α,β-unsaturated ketones or aldehydes. researchgate.netnih.gov Microwave-assisted, one-pot cyclocondensation reactions have also been developed to synthesize pyrido[2,3-d]pyrimidine (B1209978) derivatives efficiently. nih.gov

Pyrimidopyrimidines: Pyrimido[4,5-d]pyrimidines, which feature two fused pyrimidine rings, can be synthesized from 6-aminouracil derivatives. nih.govresearchgate.net A key step in one route is a hydrazine-induced cyclization to form the second pyrimidine ring. nih.gov Another approach involves a multi-component reaction where 6-aminouracils, aldehydes, and secondary amines react, often catalyzed by an acid, to build the second ring through a domino aza-Michael reaction followed by intramolecular cyclization. researchgate.net While these examples start from uracil, the underlying principle of using a 5,6-disubstituted pyrimidine to build the second ring is applicable. A pyrimidine-5-carbonitrile, a close analog of the target acetate, has been used to prepare pyrimido[4,5-d]pyrimidine (B13093195) derivatives. researchgate.net

Thienopyrimidines: Thieno[2,3-d]pyrimidines are another important class of fused heterocycles. Their synthesis can start from a pyrimidine and build the thiophene (B33073) ring, or vice-versa. researchgate.net To construct a thiophene ring onto a pyrimidine, a precursor with two adjacent functional groups that can react with a sulfur-containing reagent is needed. More commonly, the synthesis starts with a 2-aminothiophene-3-carboxylate or carbonitrile. nih.govmdpi.com This thiophene derivative is then cyclized with a reagent like formamide (B127407) or formamidine (B1211174) acetate to form the pyrimidine ring, yielding the thieno[2,3-d]pyrimidine (B153573) core. nih.govnih.gov For example, a 2-aminothiophene can be cyclized using formamidine acetate in DMF to create the fused pyrimidine ring. nih.gov

The following table summarizes general strategies for synthesizing fused pyrimidine systems.

| Fused System | Starting Pyrimidine Type | Key Reagents/Reaction | General Outcome | Reference |

| Pyrido[2,3-d]pyrimidine | 6-Aminopyrimidine derivative | Condensation with esters or α,β-unsaturated compounds | Formation of a fused pyridine ring | nih.govnih.gov |

| Pyrimido[4,5-d]pyrimidine | 6-Aminouracil derivative | Hydrazine-induced cyclization or multi-component reaction with aldehydes/amines | Formation of a second fused pyrimidine ring | nih.govresearchgate.net |

| Thieno[2,3-d]pyrimidine | 2-Aminothiophene-3-carboxylate | Cyclization with formamidine acetate | Formation of a pyrimidine ring fused to thiophene | nih.gov |

This table illustrates general synthetic approaches; specific application to this compound would require appropriate functionalization of the starting material.

Comprehensive Spectroscopic and Chromatographic Characterization for Research Purity and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Methyl 2-(pyrimidin-5-yl)acetate, a combination of one-dimensional and two-dimensional NMR experiments facilitates an unambiguous assignment of its proton and carbon skeletons.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Constants

Proton NMR (¹H NMR) spectroscopy provides critical information regarding the number of different types of protons and their neighboring environments. pressbooks.pub The chemical shift (δ) of a proton is influenced by the electron density around it, with nearby electronegative atoms or unsaturated groups causing a downfield shift to higher ppm values. pressbooks.pub Spin-spin coupling between adjacent non-equivalent protons results in the splitting of signals, with the magnitude of the coupling constant (J) providing information about the number of bonds and the dihedral angle separating the protons. libretexts.orgchegg.com

In the ¹H NMR spectrum of this compound, the following characteristic signals are observed:

Pyrimidine (B1678525) Ring Protons: The protons on the pyrimidine ring appear in the aromatic region. The proton at the 2-position (H-2) is expected to be the most downfield due to the influence of two adjacent nitrogen atoms. The protons at the 4 and 6-positions (H-4 and H-6) would be nearly equivalent and appear as a single signal, while the proton at the 5-position is part of the acetate (B1210297) substituent.

Methylene (B1212753) Protons: The two protons of the methylene group (CH₂) adjacent to the pyrimidine ring and the ester group will appear as a singlet.

Methyl Protons: The three protons of the methyl group (CH₃) of the ester will also appear as a singlet, typically in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 (pyrimidine) | ~9.2 | Singlet | 1H |

| H-4, H-6 (pyrimidine) | ~8.8 | Singlet | 2H |

| -CH₂- | ~3.8 | Singlet | 2H |

| -OCH₃ | ~3.7 | Singlet | 3H |

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. libretexts.org Each unique carbon atom in the molecule gives a distinct signal, and the chemical shift is indicative of its chemical environment. libretexts.orgorganicchemistrydata.org Carbons in different functional groups (e.g., C=O, aromatic C, aliphatic C) appear in characteristic regions of the spectrum. libretexts.org

For this compound, the ¹³C NMR spectrum would be expected to show the following signals:

Carbonyl Carbon: The carbon of the ester carbonyl group (C=O) will appear significantly downfield, typically in the range of 160-180 ppm. libretexts.org

Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring will resonate in the aromatic region. The carbons adjacent to the nitrogen atoms (C-2, C-4, C-6) will be at lower field than the carbon at the 5-position (C-5).

Methylene Carbon: The carbon of the methylene group (-CH₂-) will be found in the aliphatic region.

Methyl Carbon: The carbon of the methyl group (-OCH₃) will appear at the most upfield position.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~170 |

| C-2 (pyrimidine) | ~158 |

| C-4, C-6 (pyrimidine) | ~157 |

| C-5 (pyrimidine) | ~130 |

| -CH₂- | ~40 |

| -OCH₃ | ~52 |

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms in a molecule. ipb.pt

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. researchgate.net For this compound, COSY would not be particularly informative for the core structure as most protons are singlets and not coupled to each other.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.eduustc.edu.cn This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum based on the known ¹H NMR assignments. For instance, the signal for the methylene protons would correlate with the signal for the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds (and sometimes four in conjugated systems). columbia.eduustc.edu.cn HMBC is crucial for piecing together the molecular skeleton by identifying longer-range connectivities. For this compound, key HMBC correlations would be expected between:

The methylene protons (-CH₂-) and the pyrimidine carbons C-4, C-5, and C-6, as well as the carbonyl carbon.

The methyl protons (-OCH₃) and the carbonyl carbon.

The pyrimidine proton H-2 and carbons C-4 and C-6.

The pyrimidine protons H-4/H-6 and carbons C-2 and C-5.

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. docbrown.info It provides information about the molecular weight of a compound and can also reveal structural details through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. chemrxiv.org This high accuracy allows for the determination of the elemental composition of the molecule, confirming the molecular formula. For this compound (C₇H₈N₂O₂), the expected monoisotopic mass is 152.0586 g/mol . uni.lu HRMS analysis would be expected to yield a measured mass very close to this theoretical value, providing strong evidence for the compound's identity. Predicted adducts such as [M+H]⁺ and [M+Na]⁺ would have m/z values of 153.0659 and 175.0478, respectively. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. msu.edu Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy a useful tool for identifying the functional groups present in a molecule. msu.edupressbooks.pub

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

C=O Stretch (Ester): A strong absorption band in the region of 1750-1735 cm⁻¹ is characteristic of the carbonyl group in a saturated ester. pressbooks.pub

C-O Stretch (Ester): The C-O stretching vibrations of the ester group typically appear in the region of 1300-1000 cm⁻¹.

C=N and C=C Stretches (Aromatic Ring): The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyrimidine ring are expected in the 1600-1450 cm⁻¹ region. vscht.cz

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are found just below 3000 cm⁻¹. vscht.cz

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Ester | C=O Stretch | 1750 - 1735 | Strong |

| Ester | C-O Stretch | 1300 - 1000 | Medium-Strong |

| Pyrimidine Ring | C=N, C=C Stretch | 1600 - 1450 | Medium-Weak |

| Aromatic C-H | C-H Stretch | > 3000 | Weak |

| Aliphatic C-H | C-H Stretch | < 3000 | Medium |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides definitive proof of a molecule's connectivity, conformation, and the intermolecular interactions that govern its packing in the solid state. For a research compound like this compound, obtaining a single crystal suitable for X-ray diffraction analysis would yield a wealth of structural information, including bond lengths, bond angles, and torsional angles, confirming the pyrimidine ring's planarity and the acetate substituent's orientation.

While specific crystallographic data for this compound is not publicly available in the Cambridge Structural Database (CSD), the analysis of closely related pyrimidine derivatives illustrates the power of this technique. For instance, the crystal structure of N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, which also features a substituted pyrimidine ring, was determined by single-crystal X-ray diffraction. nih.gov The analysis revealed a monoclinic crystal system with the space group P21/c. nih.gov Such studies provide critical insights into how pyrimidine derivatives pack in the crystal lattice, often governed by hydrogen bonding and π–π stacking interactions. nih.gov In another example, the analysis of ethyl 2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]acetate showed the formation of a sandwich-type structure stabilized by weak C—H⋯O and C—H⋯N hydrogen bonds. iucr.org

A hypothetical crystallographic analysis of this compound would involve measuring the diffraction pattern of X-rays passing through a single crystal. The resulting data would be used to calculate an electron density map, from which the atomic positions could be determined. The refined structural model would provide the exact coordinates of each atom, allowing for the generation of a detailed molecular structure and an understanding of its solid-state packing arrangement.

Table 1: Representative Crystallographic Data for a Related Pyrimidine Derivative

| Parameter | Value (for N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide) |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Z (Molecules per unit cell) | 4 |

| Key Intermolecular Interactions | N—H⋯N hydrogen bonds, π–π stacking |

This table presents data for a related compound to illustrate the type of information obtained from X-ray crystallography. nih.gov

Advanced Chromatographic Methods for Purity Assessment in Synthetic Research

Chromatographic techniques are indispensable in synthetic chemistry for both monitoring the progress of reactions and assessing the purity of the final products. For a compound like this compound, a combination of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) provides a comprehensive approach to ensure its chemical integrity. nih.gov

HPLC is a cornerstone technique for the quantitative analysis of non-volatile compounds in research and pharmaceutical settings. nih.gov It offers high resolution and sensitivity for separating the target compound from starting materials, by-products, and other impurities. The purity of this compound can be accurately determined by developing a suitable reversed-phase HPLC (RP-HPLC) method.

In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. For a moderately polar compound like this compound, a gradient elution method is often employed, where the composition of the mobile phase is changed over time to achieve optimal separation. The mobile phase would likely consist of a mixture of water (often with an acidic modifier like formic acid or phosphoric acid to ensure sharp peaks) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govukm.my Detection is commonly achieved using a UV detector, set to a wavelength where the pyrimidine ring exhibits strong absorbance. By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, a quantitative assessment of purity can be made. ajrconline.org

Table 2: Illustrative HPLC Parameters for Purity Analysis of Pyrimidine Derivatives

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Column Temperature | 25-30 °C |

This table outlines a general set of starting conditions for developing an HPLC method for compounds similar to this compound. ukm.my

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and convenient method used to monitor the progress of a chemical reaction. researchgate.net In the synthesis of this compound, TLC allows the chemist to qualitatively observe the consumption of starting materials and the formation of the product in near real-time. thieme.de

A small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. researchgate.net The plate is then placed in a developing chamber with a suitable solvent system (eluent). The choice of eluent is critical and is determined empirically to achieve good separation between the spots corresponding to the starting materials and the product. For a compound of intermediate polarity like this compound, a mixture of a nonpolar solvent (e.g., hexane (B92381) or ethyl acetate) and a more polar solvent (e.g., acetone (B3395972) or methanol) is often used.

After development, the separated spots are visualized, typically under UV light (at 254 nm) where the pyrimidine ring will be visible as a dark spot. By comparing the spot from the reaction mixture to spots of the pure starting materials, one can track the reaction's progression. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. The relative position of a spot is described by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. A completed reaction would ideally show a single spot for the desired product with an Rf value distinct from the starting materials.

Investigative Studies on Biological Activities and Mechanistic Pathways Non Clinical Focus

Exploration of Molecular Interactions and Target Identification in Model Systems

In vitro and cell-based assays are crucial for elucidating the mechanisms by which pyrimidine-based compounds exert their effects. These studies allow for the direct assessment of molecular interactions with specific biological targets, such as enzymes and receptors, and the subsequent impact on cellular signaling pathways.

Derivatives containing the pyrimidine (B1678525) scaffold have been extensively studied as inhibitors of various enzymes critical to cellular function and disease progression.

Kinase Inhibition: Kinases are a major class of enzymes targeted by pyrimidine derivatives. researchgate.net

Epidermal Growth Factor Receptor (EGFR): A series of novel 5-trifluoromethylpyrimidine derivatives were designed and synthesized as EGFR inhibitors. nih.gov These compounds were evaluated for their ability to inhibit EGFR kinase and three tumor cell lines (A549, MCF-7, and PC-3). Many of the synthesized compounds demonstrated excellent antitumor activities. nih.gov Notably, compound 9u , (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide, showed particularly high potency with an IC₅₀ value of 0.091 µM against EGFR kinase. nih.gov

Janus Kinase 2 (Jak2): The discovery of a Jak2 gain-of-function mutation highlighted it as a therapeutic target. nih.gov A series of pyrazol-3-yl pyrimidin-4-amines led to the identification of AZD1480 (5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine) as a potent Jak2 inhibitor. nih.gov

PERK Kinase: In response to endoplasmic reticulum stress, the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is activated. A screening and optimization effort led to the discovery of GSK2606414 (7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine), a potent and selective PERK inhibitor. nih.gov

Apoptosis Signal-Regulating Kinase 1 (ASK1): As a key component of the MAPK cascades, ASK1 is a promising therapeutic target. mdpi.com Novel pyridin-2-yl urea (B33335) inhibitors targeting ASK1 were developed, with one compound demonstrating an IC₅₀ of 1.55 ± 0.27 nM in an in vitro bioassay. mdpi.com

Dihydrofolate Reductase (DHFR) Inhibition: The bacterial folate pathway is a well-established target for antibacterial agents. nih.gov DHFR inhibitors often feature a 2,4-diaminopyrimidine (B92962) (DAP) ring, which mimics the native pterin (B48896) heterocycle of the substrate. nih.gov While trimethoprim (B1683648) is a gold-standard DHFR inhibitor, resistance has prompted the development of new derivatives. nih.gov

Other Enzymes:

Monoamine Oxidase (MAO): A series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives were synthesized and screened for MAO-A and MAO-B inhibitory activity. researchgate.net Two compounds, 2j and 2m , exhibited selective MAO-A inhibition with IC₅₀ values of 23.10 µM and 24.14 µM, respectively. researchgate.net

Methionine Aminopeptidases (MetAPs): Pyridinylpyrimidines have been shown to selectively inhibit human methionine aminopeptidase-1. The 2-(2-pyridinyl)-pyrimidine structure is considered a key pharmacophore for the inhibition of MetAP enzymes. nih.gov

Table 1: Inhibitory Activity of Selected Pyrimidine Derivatives against Kinases

| Compound | Target Kinase | IC₅₀ (µM) | Cell Line(s) Tested | Reference |

|---|---|---|---|---|

| 9u | EGFR | 0.091 | A549, MCF-7, PC-3 | nih.gov |

| AZD1480 | Jak2 | Potent (value not specified) | Jak2 V617F cell lines | nih.gov |

| GSK2606414 | PERK | Potent (value not specified) | Human tumor xenograft | nih.gov |

| Compound 2 (Urea Derivative) | ASK1 | 0.00155 | N/A (in vitro assay) | mdpi.com |

Direct assessment of ligand binding to receptors is fundamental to understanding the mechanism of action. For ion channels, a specialized type of receptor, electrophysiological techniques provide detailed information on target engagement.

Analogs of Methyl 2-(pyrimidin-5-YL)acetate, specifically a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamides, were identified as inhibitors of the SLACK potassium channel (KCNT1). mdpi.comnih.gov The functional activity and ligand-target recognition of these compounds were evaluated using a whole-cell, automated patch clamp (APC) assay in CHO-K1 cells stably expressing the wild-type (WT) SLACK channel. mdpi.com This technique allows for the generation of concentration-response relationships by measuring the ion flow through the channel in the presence of varying concentrations of the inhibitor, providing direct evidence of target engagement and functional modulation. mdpi.comnih.gov

Inhibition of specific enzymes or receptors by pyrimidine derivatives translates into the modulation of downstream cellular signaling pathways, affecting cell fate processes like proliferation, survival, and apoptosis.

Jak/Stat Pathway: The pyrimidine derivative AZD1480 was shown to be a potent inhibitor of the Jak/Stat pathway. It effectively inhibits signaling and proliferation in cell lines expressing the constitutively active Jak2 V617F mutation. nih.gov

Cell Cycle and Apoptosis: The potent EGFR inhibitor 9u , a 5-trifluoromethylpyrimidine derivative, was found to induce early apoptosis in A549 lung cancer cells. nih.gov Further investigation revealed that it also arrests the cell cycle in the G2/M phase, indicating its role in halting cell proliferation. nih.gov

Endoplasmic Reticulum (ER) Stress Pathway: The selective PERK inhibitor GSK2606414 was shown to inhibit the activation of PERK in cells, directly modulating a key signaling cascade involved in the cellular response to ER stress. nih.gov This pathway is implicated in cancer cell survival, and its inhibition was associated with reduced growth of a human tumor xenograft in mice. nih.gov

Structure-Activity Relationship (SAR) Investigations of this compound Analogs

SAR studies are essential for optimizing lead compounds by identifying which parts of a molecule are crucial for its biological activity. By systematically modifying the chemical structure, researchers can enhance potency, selectivity, and other pharmacological properties.

The pyrimidine ring is a core scaffold, and its substitution pattern significantly influences target binding and biological effect.

In a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors of SLACK potassium channels, modifications were made to an "eastern" aryl ring attached to the pyrimidine core. mdpi.com Removing a 2-fluoro group from this ring only slightly reduced activity, and substitutions with 3-fluoro or 4-fluoro groups were also tolerated with minor decreases in potency. mdpi.com However, introducing more polar substituents like 4-methylsulfone and primary carboxamide was also tolerated, with some cyano analogs demonstrating improved activity. mdpi.com

For pyridinylpyrimidine inhibitors of MetAP enzymes, the position of the nitrogen atom in the pyridinyl ring attached to the pyrimidine was critical. nih.gov Replacing the 2-pyridinyl group with a 3-pyridinyl group resulted in a compound with no effect on the target enzyme, highlighting that the specific arrangement of the 2-(2-pyridinyl)-pyrimidine pharmacophore is key for activity. nih.gov

In the development of EGFR inhibitors based on a 5-trifluoromethylpyrimidine scaffold, various substitutions were explored on an aniline (B41778) ring attached to the pyrimidine. The data revealed that the electronic properties and position of substituents on this phenyl ring had a significant impact on inhibitory activity against A549 cells.

Table 2: SAR of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Analogs as SLACK Channel Inhibitors

| Modification Region | Substitution | Relative Potency | Reference |

|---|---|---|---|

| Eastern Ring | 2-Chloro | Improved | mdpi.com |

| Eastern Ring | 4-Chloro | Improved | mdpi.com |

| Eastern Ring | 4-Trifluoromethyl | Improved | mdpi.com |

| Eastern Ring | 3-Fluoro | Tolerated (slight reduction) | mdpi.com |

| Eastern Ring | 4-Fluoro | Tolerated (slight reduction) | mdpi.com |

| Eastern Ring | Methyl or Methoxy | Not improved | mdpi.com |

The side chain extending from the pyrimidine ring plays a crucial role in orienting the molecule within a binding pocket and establishing key interactions. In the case of this compound, this is the methyl acetate (B1210297) group.

In SAR studies of SLACK channel inhibitors, the acetate side chain was modified to an acetamide (B32628) linker, creating a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamides. mdpi.com This linker region, which joins the core pyrimidine to other ring systems, was a focus of the optimization effort. The systematic evaluation of analogs in this series established the importance of this linker for functional activity. mdpi.comnih.gov The research demonstrated that the scaffold was tolerant to various functional group modifications in this region, allowing for the fine-tuning of the compound's properties while maintaining inhibitory activity against the SLACK channel. mdpi.com

Analysis of Bioisosteric Replacements within the Scaffold

While specific studies on the bioisosteric replacement of this compound are not extensively documented in publicly available research, the principles can be illustrated through related pyrimidine-containing structures. For instance, in the development of novel anti-inflammatory agents based on researchgate.netresearchgate.netmdpi.comtriazino[2,3-c]quinazolines, the bioisosteric replacement of a carbon atom with a sulfur atom was investigated. mdpi.com This modification led to the identification of compounds with significant anti-inflammatory activity, demonstrating the utility of this strategy. mdpi.com

In the realm of antimycobacterial agents, pyrimidine analogs of 6-aryl-9-benzylpurines have been synthesized. nih.gov These analogs, where the purine (B94841) core is replaced by a pyrimidine ring, have shown promising activity against Mycobacterium tuberculosis. nih.gov Specifically, 5-formamidopyrimidines displayed potent antimycobacterial effects with low toxicity to mammalian cells. nih.gov This highlights how modifications to the core heterocyclic system can lead to the discovery of new therapeutic agents.

The following table summarizes examples of bioisosteric replacements in pyrimidine-related scaffolds and their impact on biological activity.

| Original Scaffold/Compound | Bioisosteric Replacement | Resulting Compound/Class | Observed Biological Activity | Reference |

| 3-methyl-2-oxo-2H- researchgate.netresearchgate.netmdpi.comtriazino[2,3-c]quinazolin-6-yl)butanoate | Replacement of a carbon atom with a sulfur atom in the side chain | 2-((1-(3-methyl-2-oxo-2H- researchgate.netresearchgate.netmdpi.comtriazino[2,3-c]quinazolin-6-yl)ethyl)thio)acetic acid | Significant anti-inflammatory activity | mdpi.com |

| 6-aryl-9-benzylpurines | Replacement of the purine core with a pyrimidine ring | 5-formamidopyrimidines | Potent antimycobacterial activity against M. tuberculosis | nih.gov |

Mechanistic Insights into Anti-Proliferative Activities in Cancer Cell Lines (Non-Human)

Derivatives of pyrimidine have demonstrated significant anti-proliferative activity against various cancer cell lines. nih.govnih.gov The following sections explore the mechanistic insights into these activities, focusing on cell cycle analysis, induction of apoptosis, and gene expression profiling.

Cell Cycle Analysis in vitro

Several studies have shown that pyrimidine derivatives can exert their anti-proliferative effects by inducing cell cycle arrest. For example, a study on the lignan (B3055560) yatein (B1682354), which contains a structural motif that can be conceptually related to substituted pyrimidines, demonstrated the induction of G2/M phase cell cycle arrest in human lung adenocarcinoma cells (A549 and CL1-5). mdpi.comnih.gov Similarly, monomethyl auristatin E (MMAE) and its phosphate (B84403) prodrug (MMAEp), which are potent anti-mitotic agents, have been shown to cause cell cycle arrest at the G2/M phase in prostate cancer cell lines (PC-3 and C4-2B). researchgate.net

Furthermore, certain halogenated benzofuran (B130515) derivatives have been observed to induce cell cycle arrest. One such derivative was found to cause G2/M phase arrest in HepG2 liver cancer cells, while another led to arrest at both the S and G2/M phases in A549 lung cancer cells. mdpi.com These findings suggest that compounds with heterocyclic systems, including those related to pyrimidines, can interfere with the normal progression of the cell cycle in cancerous cells.

The table below summarizes the effects of some of these compounds on the cell cycle in different cancer cell lines.

| Compound/Extract | Cell Line(s) | Observed Effect on Cell Cycle | Reference |

| Yatein | A549, CL1-5 (Human Lung Adenocarcinoma) | G2/M phase arrest | mdpi.comnih.gov |

| Monomethyl Auristatin E (MMAE) and MMAE phosphate (MMAEp) | PC-3, C4-2B (Human Prostate Cancer) | G2/M phase arrest | researchgate.net |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Human Liver Cancer) | G2/M phase arrest | mdpi.com |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Human Lung Cancer) | S and G2/M phase arrest | mdpi.com |

Induction of Apoptosis Pathways in Cellular Models

In addition to cell cycle arrest, the induction of apoptosis, or programmed cell death, is a key mechanism by which pyrimidine derivatives can inhibit cancer cell growth. A novel series of pyrimidine-5-carbonitrile derivatives were shown to induce apoptosis in K562 leukemia cells. nih.gov The most potent of these compounds was found to cause caspase-3 dependent apoptosis. nih.gov

The lignan yatein has also been reported to induce both intrinsic and extrinsic apoptotic pathways in human lung adenocarcinoma cells. nih.gov Furthermore, treatment with MMAE and MMAEp led to an increase in the sub-G1 population, which is indicative of apoptosis, and an increase in the expression of cleaved PARP, a caspase-dependent marker of apoptosis. researchgate.net

These findings indicate that pyrimidine-related compounds can trigger a cascade of molecular events that lead to the self-destruction of cancer cells.

Gene Expression Profiling and Proteomic Studies related to Cellular Responses

To gain deeper insights into the mechanisms of action of pyrimidine derivatives, studies have been conducted to analyze their effects on gene and protein expression. In an investigation of pyrimidin-2-thione derivatives, the expression levels of the cell cycle inhibitor p21 and the apoptosis-executing enzyme caspase-3 were quantified in HepG-2 liver cancer cells. ekb.eg

A study on pyrimidine-5-carbonitrile derivatives revealed that a particularly active compound modulated the expression of several key proteins in the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation. nih.gov Specifically, the compound was found to affect the expression of PI3K, phosphorylated PI3K (p-PI3K), AKT, phosphorylated AKT (p-AKT), Cyclin D1, and NFΚβ. nih.gov These results suggest that the anti-cancer activity of this class of compounds may be mediated through the inhibition of this critical signaling pathway. nih.gov

The following table details the observed changes in gene and protein expression in response to treatment with pyrimidine-related compounds.

| Compound Class | Cell Line | Affected Genes/Proteins | Observed Change | Reference |

| Pyrimidin-2-Thione derivative | HepG-2 (Human Liver Cancer) | p21, caspase-3 | Quantification of gene expression levels | ekb.eg |

| Pyrimidine-5-carbonitrile derivative | K562 (Human Leukemia) | PI3K, p-PI3K, AKT, p-AKT, Cyclin D1, NFΚβ | Modulation of expression | nih.gov |

Preclinical Investigations in Non-Human Organismal Models

The evaluation of novel compounds in living organisms is a critical step in the drug discovery process. The following section details in vivo efficacy studies of pyrimidine-related compounds in animal models.

In Vivo Efficacy Studies in Animal Models (e.g., antibacterial, antiviral activity in specific models)

In the field of antiviral research, a dipeptide prodrug of acyclovir, val-val-acyclovir, which contains a purine core structurally related to pyrimidine, was evaluated in a rabbit eye model for herpetic keratitis. nih.gov The prodrug showed excellent in vivo activity against Herpes Simplex Virus-1 (HSV-1). nih.gov

For antibacterial applications, a new pleuromutilin (B8085454) derivative, 14-O-[(4,6-Diamino-pyrimidine-2-yl) thioacetyl] mutilin (B591076) (DPTM), has been synthesized and evaluated. mdpi.com In a murine skin wound model of infection with methicillin-resistant Staphylococcus aureus (MRSA), DPTM was shown to promote healing and reduce the bacterial burden. mdpi.com Another study on a thiazetoquinoline carboxylic acid derivative, which was administered as a prodrug, demonstrated potent in vivo antibacterial activity. nih.gov After oral administration, the prodrug was effectively absorbed and converted to the active compound. nih.gov

These studies underscore the potential of pyrimidine-containing compounds to be developed into effective therapeutic agents for a range of diseases, with demonstrated efficacy in preclinical animal models.

| Compound/Prodrug | Animal Model | Infection Model | Observed Efficacy | Reference |

| Val-val-acyclovir | Rabbit | Herpetic Keratitis (HSV-1) | Excellent antiviral activity | nih.gov |

| 14-O-[(4,6-Diamino-pyrimidine-2-yl) thioacetyl] mutilin (DPTM) | Mouse | Skin Wound Infection (MRSA) | Promoted healing and reduced bacterial burden | mdpi.com |

| NM441 (prodrug of a thiazetoquinoline carboxylic acid derivative) | Mouse | Systemic bacterial infection | Potent in vivo antibacterial activity | nih.gov |

Pharmacokinetic and Pharmacodynamic Principles in Animal Models (excluding human trials)

Currently, there is a notable lack of published research specifically detailing the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound in animal models. However, the broader class of pyrimidine derivatives has been the subject of numerous studies, providing general principles that may offer insights into the potential behavior of this specific compound.

Pyrimidine analogues are typically considered prodrugs that require intracellular activation through a series of metabolic steps, often involving phosphorylation to their monophosphate, diphosphate, and triphosphate forms. nih.gov These resulting nucleotides are the active pharmacological agents. nih.gov The intracellular accumulation of these nucleotides is often critical to the cytotoxic or biological activity of pyrimidine analogues. nih.gov

Studies on other pyrimidine derivatives, such as a pyridopyrimidine derivative, have shown that these compounds can be rapidly absorbed after oral administration in rats, with peak plasma concentrations reached in under an hour. nih.gov In this particular study, the compound was well-described by an open two-compartment model and exhibited an absolute bioavailability of approximately 90%. nih.gov However, it also suggested dose-dependent kinetics at higher concentrations. nih.gov

It is important to note that for pyrimidine analogues, there is often no direct correlation found between the plasma concentration and the intracellular nucleotide concentration, which is the active form of the drug. nih.gov Research on pyrimidine analogues used in oncology has demonstrated a linear relationship between the dose and the plasma concentration, but this does not necessarily translate to the intracellular pharmacokinetics which are crucial for the drug's effect. nih.gov

The distribution of pyrimidine derivatives can be influenced by their binding to plasma proteins. nih.gov The extent of this binding, along with the compound's physicochemical properties, will dictate its volume of distribution and availability to target tissues.

Future research on this compound would need to establish its specific absorption, distribution, metabolism, and excretion (ADME) profile in relevant animal models. Key parameters to determine would include its oral bioavailability, plasma protein binding, metabolic pathways, and the kinetics of its intracellular activation if it follows the typical prodrug model for pyrimidine derivatives. Such studies are essential to understanding the relationship between its dosage, exposure, and biological effect.

Potential in Other Mechanistic Biological Research Areas (e.g., Anti-inflammatory, Antifungal, Antiviral, Antiparasitic)

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities. orientjchem.orgrsc.org While direct studies on this compound are limited, the extensive research on related pyrimidine compounds highlights the potential of this chemical class in various therapeutic areas.

Anti-inflammatory Activity:

Pyrimidine derivatives have been extensively investigated for their anti-inflammatory properties. rsc.org Their mechanism of action is often attributed to the inhibition of key inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), and various cytokines. nih.gov Some pyrimidine-based anti-inflammatory agents function by suppressing the activity of cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

| Compound Class | Specific Derivative(s) | Key Findings | Reference |

|---|---|---|---|

| Pyrano[2,3-d]pyrimidines | Derivatives from p-chlorobenzaldehyde, malononitrile, and thiobarbituric acid | Showed noteworthy in vitro anti-inflammatory activity through potent suppression of COX-2 activity. | nih.gov |

| Pyrazolo[3,4-d]pyrimidines | Various synthesized derivatives | Investigated for their potential to inhibit COX enzymes. | nih.gov |

| 2-Amino pyrimidine analogue | Analogue with a 4-fluoro substitution on the phenyl ring | Exhibited good anti-inflammatory and antioxidant activities. | researchgate.net |

| Pyrazolo[1,5-a]quinazolines | 13i (5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide) and 16 (5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide) | Inhibited lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human THP-1Blue monocytic cells. | mdpi.com |

Antifungal Activity:

Several pyrimidine compounds have been developed and commercialized as fungicides for agricultural use. juniperpublishers.com The research in this area is active, with new derivatives being synthesized and tested against various fungal pathogens. juniperpublishers.com

| Compound Class | Specific Derivative(s) | Target Fungi | Key Findings | Reference |

|---|---|---|---|---|

| Pyrano derivatives | Synthesized from a green method | Not specified | Exhibited antifungal effects. | orientjchem.org |

| (5Z)-[2-(2,4,5-trioxopyrrolidin-3-ylidene)-4-oxo-1,3-thiazolidin-5-ylidene]acetate derivatives | Not specified | Phytophthora infestans, Fusarium solani, Alternaria solani, Rhizoctonia solani, Colletotrichum coccodes | Exhibited a broad-spectrum of antifungal activity. One compound showed comparable or better efficacy than the control, Consento®. | researchgate.net |

Antiviral Activity:

The pyrimidine nucleus is a key component in many antiviral drugs. orientjchem.org A wide variety of pyrimidine derivatives have been synthesized and evaluated for their activity against numerous viruses, including human immunodeficiency virus (HIV), hepatitis B and C, and influenza virus. nih.gov

| Compound Class | Specific Derivative(s) | Target Virus | Key Findings | Reference |

|---|---|---|---|---|

| General Pyrimidine Derivatives | Not specified | HIV | A pyrimidine-containing drug, Batzelladine, inhibits the binding of HIV gp-120 to CD4 cells. | juniperpublishers.com |

| 5-Substituted 2'-deoxyuridines | 5-methylthiomethyl-2'-deoxyuridine | Simplexvirus | Showed antiviral activity against Simplexvirus. | nih.gov |

Antiparasitic Activity:

The development of new antiparasitic agents is a critical area of research, and pyrimidine derivatives have shown promise in this field. They have been investigated for their activity against various parasites, including those that cause malaria and leishmaniasis.

| Compound Class | Specific Derivative(s) | Target Parasite | Key Findings | Reference |

|---|---|---|---|---|

| 2,4,5-Trisubstituted Pyrimidines | 23d and 23e | Plasmodium falciparum | Showed potent dual inhibition of plasmodial PfGSK3/PfPK6 and demonstrated activity against blood-stage parasitemia. | chemrxiv.org |

| Quinazoline analogue | NEU-551 (3) | Leishmania major | Showed high activity against promastigotes. | acs.org |

Given the diverse biological activities of the pyrimidine class, it is plausible that this compound could also exhibit activity in one or more of these areas. However, without direct experimental evidence, this remains speculative. Future research involving in vitro screening of this compound against a panel of inflammatory markers, fungal and viral strains, and parasites would be necessary to determine its potential in these mechanistic biological research areas.

Computational Chemistry and in Silico Modeling for Mechanistic Understanding and Design

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interactions between a ligand, such as Methyl 2-(pyrimidin-5-yl)acetate, and its biological target.

The pyrimidine (B1678525) scaffold is a common feature in many biologically active compounds, often interacting with a variety of receptors and enzymes. irjweb.comsemanticscholar.org Molecular docking studies on pyrimidine derivatives have revealed key interactions within the binding sites of various proteins. For instance, in the context of COVID-19 research, pyrimidine derivatives have been docked into the main protease (M-Pro) of SARS-CoV-2, demonstrating hydrogen bonding and hydrophobic interactions that are crucial for inhibition. mdpi.com Similarly, studies on pyrazolo[3,4-d]pyrimidinone derivatives have shown that specific substitutions can lead to favorable interactions, such as hydrogen bonds with amino acid residues like GLU166 in the target's active site. mdpi.com

The structural features of this compound, including the pyrimidine ring and the methyl acetate (B1210297) group, suggest its potential to form various types of interactions. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the ester group can also participate in hydrogen bonding. The aromatic ring itself can engage in π-π stacking or hydrophobic interactions with the amino acid residues of a protein.

The conformation of a ligand within the active site of a receptor is a critical determinant of its biological activity. Computational modeling and X-ray crystallography have shown that factors like the introduction of a methyl group can stabilize the bioactive conformation of a molecule, leading to improved potency. acs.org For pyrimidine-based inhibitors, the planarity of the pyrimidine ring combined with the flexibility of the acetate side chain in this compound allows it to adopt various conformations to fit within a binding pocket. The rotational freedom around the single bond connecting the pyrimidine ring to the acetate group is a key factor in this adaptability.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netgrowingscience.com Key parameters derived from DFT calculations include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netirjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. irjweb.com

For pyrimidine derivatives, DFT calculations have been used to determine these quantum chemical parameters. irjweb.comresearchgate.net For example, a study on a novel pyrimidine molecule revealed a significant HOMO-LUMO energy gap, suggesting good chemical stability. researchgate.net

The molecular electrostatic potential (MEP) map is another valuable output of DFT calculations. researchgate.netacs.org It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. acs.org These regions are indicative of potential sites for intermolecular interactions, such as hydrogen bonding and electrophilic or nucleophilic attacks. researchgate.net

Table 1: Illustrative Quantum Chemical Parameters for a Pyrimidine Derivative *

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.2613 eV | Electron-donating capability |

| LUMO Energy | 0.8844 eV | Electron-accepting capability |

| Energy Gap (ΔE) | 7.1457 eV | Chemical reactivity and stability |

| Ionization Potential (I) | 6.2613 eV | Tendency to lose an electron |

| Electron Affinity (A) | -0.8844 eV | Tendency to gain an electron |

| Electronegativity (χ) | 2.6885 eV | Measure of electron-attracting power |

| Chemical Hardness (η) | 3.5729 eV | Resistance to change in electron distribution |

Note: The values presented here are for a different pyrimidine derivative and serve as an illustrative example of the types of data obtained from DFT calculations. irjweb.com Actual values for this compound would require specific calculations.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Energy minimization is a computational process that finds the most stable conformation (the one with the lowest potential energy). These analyses are crucial for understanding how a molecule like this compound might orient itself in a biological environment. researchgate.net The flexibility of the acetate side chain allows for multiple conformations, and identifying the lowest energy conformers is essential for accurate molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmolsoft.com QSAR models are built by correlating physicochemical or structural descriptors of molecules with their experimentally determined activities. nih.gov

For pyrimidine-based compounds, QSAR studies have been instrumental in identifying key structural features that influence their biological effects. For example, in a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors, QSAR analysis helped to establish the importance of substituents at various positions on the pyrimidine and aryl rings for their inhibitory activity. mdpi.comnih.gov Studies on other heterocyclic compounds have shown that electronic properties, such as charge distribution and dipole moments, as well as hydrophobic characteristics, can be significant predictors of activity. nih.gov

A QSAR model for a series of compounds including this compound would involve calculating various molecular descriptors for each compound and then using statistical methods to correlate these descriptors with their biological activity. This can help in predicting the activity of new, unsynthesized analogs and guide the design of more potent compounds.

Development of Predictive Models for Biological Activity

A critical aspect of modern drug discovery is the ability to predict the biological activity of a compound before its synthesis, saving time and resources. Quantitative Structure-Activity Relationship (QSAR) modeling is a key in silico technique used for this purpose. nih.gov For pyrimidine derivatives, various QSAR models have been developed to correlate their structural features with their biological activities.

These models are often built using statistical methods such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). nih.govmui.ac.ir For instance, in a study on pyrimidine derivatives as VEGFR-2 inhibitors, both MLR and ANN models were developed. The performance of these models was evaluated using statistical parameters like the coefficient of determination (R²), root mean square error (RMSE), and the cross-validated R² (Q²). nih.govmui.ac.ir The ANN model, in that particular study, showed superior predictive power with an R² value of 0.998, compared to the MLR model's R² of 0.889, indicating a strong correlation between the descriptors and the biological activity. nih.govmui.ac.ir

Similarly, 2D-QSAR studies on pyrazolo[3,4-d]pyrimidine derivatives have been conducted to elucidate the structural requirements for their inhibitory activity against specific protein targets. aip.org These predictive models are instrumental in screening virtual libraries of pyrimidine-based compounds and prioritizing those with the highest predicted potency for synthesis and biological testing.

Table 1: Comparison of Predictive Models for Pyrimidine Derivatives

| Model Type | Statistical Parameter | Reported Value | Biological Target/Activity | Reference |

|---|---|---|---|---|

| MLR | R² | 0.889 | VEGFR-2 Inhibition | nih.govmui.ac.ir |

| ANN | R² | 0.998 | VEGFR-2 Inhibition | nih.govmui.ac.ir |

| ANN | RMSE | Lower than MLR | VEGFR-2 Inhibition | nih.govmui.ac.ir |

| ANN | Q² | Higher than MLR | VEGFR-2 Inhibition | nih.govmui.ac.ir |

| 2D-QSAR | r² | 0.99 | Anticancer (MCF7) | nih.gov |

Identification of Key Physicochemical Descriptors

The predictive power of QSAR models hinges on the selection of relevant physicochemical descriptors. These descriptors are numerical representations of a molecule's properties and are calculated from its 2D or 3D structure. For pyrimidine derivatives, a variety of descriptors have been identified as being crucial for their biological activity.

In studies of pyrimidine-based anticancer agents, descriptors related to the molecule's electronic properties, hydrophobicity, and steric features have been shown to be important. japsonline.com For example, in a 3D-QSAR study on pyrimidine derivatives as AXL kinase inhibitors, CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) were used to generate models based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. japsonline.com

A study on pyrimidine and uracil-based derivatives identified the MDEN-23 descriptor (a 2D molecular descriptor) as having a negative correlation with antiproliferative activity, suggesting that more active compounds should have lower values for this descriptor. nih.gov Another important descriptor is the topological polar surface area (TPSA), which is a good indicator of a drug's oral bioavailability. nih.gov The number of rotatable bonds is another simple topological parameter that has been shown to be a valuable descriptor for predicting oral bioavailability. nih.gov

Table 2: Key Physicochemical Descriptors for Pyrimidine Derivatives

| Descriptor Type | Specific Descriptor | Significance | Reference |

|---|---|---|---|

| Electronic | Electrostatic fields | Influences interactions with target proteins | japsonline.com |

| Steric | Steric fields | Determines the fit of the molecule in the binding pocket | japsonline.com |

| Hydrophobicity | Hydrophobic fields | Impacts membrane permeability and target binding | japsonline.com |

| Topological | MDEN-23 | Correlates with antiproliferative activity | nih.gov |

| Topological | Topological Polar Surface Area (TPSA) | Predicts drug transport properties | nih.gov |

| Topological | Number of rotatable bonds | Indicator of oral bioavailability | nih.gov |

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand, such as a pyrimidine derivative, and its biological target. youtube.com These simulations are crucial for understanding the conformational stability of the ligand-protein complex and the dynamics of their binding interactions over time. nih.govnih.gov

In studies of pyrimidine-based inhibitors of enzymes like cholinesterases and various kinases, MD simulations have been employed to validate the results of molecular docking studies. acs.orgnih.gov For instance, a 250 ns MD simulation of pyrimidine derivatives bound to human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE) revealed the stability of the complexes and the key interactions, such as π-π stacking and hydrogen bonds, that contribute to the binding affinity. acs.org The simulations showed that the pyrimidine ring can interact with key amino acid residues like Trp82 in the active site of hBChE. acs.org

Similarly, MD simulations of pyrimidine-5-carbonitrile derivatives in the active site of VEGFR-2 demonstrated the stability of the compound within the binding pocket over a 100 ns simulation. nih.gov These simulations offer valuable insights into the flexibility of the protein and the ligand, and how their conformations adapt to achieve a stable binding mode. This information is invaluable for the rational design of inhibitors with improved binding affinity and selectivity. nih.gov

De Novo Design Principles for Pyrimidine-Based Scaffolds with Desired Properties

De novo design is a computational strategy that aims to create novel molecules with desired properties from scratch. researchgate.net For pyrimidine-based scaffolds, de novo design principles are employed to generate new chemical entities with enhanced biological activity, selectivity, and pharmacokinetic properties.

One common approach is fragment-based drug discovery (FBDD), where small molecular fragments, such as a pyrimidine ring, that bind to a target protein are identified and then grown or linked together to create a more potent lead compound. acs.org Computational docking studies can be used to virtually screen libraries of 3-D building blocks that can be attached to the pyrimidine core to pick up additional favorable interactions with the protein target. acs.org

Another strategy is "scaffold hopping," where the core pyrimidine structure is replaced with a different heterocyclic scaffold that maintains the key interactions with the target but may offer improved properties such as synthetic accessibility or reduced off-target effects. nih.gov Deconstruction-reconstruction strategies have also been devised, where a complex pyrimidine-containing structure is broken down and then reassembled using de novo heterocycle synthesis to create a diverse range of analogues. nih.gov These advanced computational design principles are paving the way for the discovery of the next generation of pyrimidine-based therapeutics.

Applications in Chemical Synthesis and Materials Science Research

Methyl 2-(pyrimidin-5-YL)acetate as a Versatile Synthetic Intermediate

The utility of this compound as a building block in organic synthesis is well-recognized. Its bifunctional nature allows for its participation in a multitude of chemical reactions, leading to the construction of diverse molecular architectures.

The pyrimidine (B1678525) ring is a fundamental component of numerous natural products, including nucleic acids like cytosine, thymine, and uracil, as well as various vitamins and antibiotics. researchgate.netmdpi.com Consequently, pyrimidine derivatives such as this compound are valuable precursors in the synthesis of a wide range of heterocyclic compounds. The reactivity of the pyrimidine ring, coupled with the functional group transformations possible with the acetate (B1210297) portion, allows for the construction of fused heterocyclic systems. For instance, pyrimidine derivatives are instrumental in the synthesis of pyrimidopyrimidines and purines, which are important scaffolds in medicinal chemistry. researchgate.net The synthetic adaptability of pyrimidines facilitates the creation of a vast number of structurally diverse analogs, which is crucial for the development of new therapeutic agents. researchgate.net

The following table provides examples of heterocyclic systems that can be synthesized from pyrimidine-based precursors.

| Precursor Type | Resulting Heterocyclic System | Significance |

| Pyrimidine derivatives | Pyrimidopyrimidines | Core structure in many bioactive molecules. |

| Pyrimidine derivatives | Purines | Found in nucleic acids and have diverse biological activities. researchgate.net |

| Pyrimidine derivatives | Thienopyrimidines | Known to act as kinase inhibitors for potential anticancer treatments. nih.gov |

| Pyrimidine derivatives | Pyridinylpyrimidines | A class of organic compounds with potential biological applications. mdpi.com |